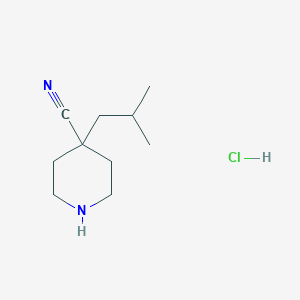

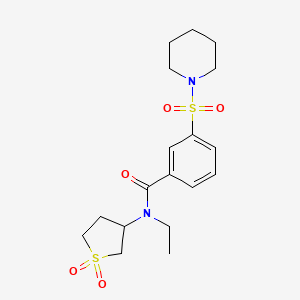

![molecular formula C15H16N2O5S B2732327 N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 305374-52-1](/img/structure/B2732327.png)

N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as BHOB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BHOB is a sulfonamide derivative of indole, and its unique chemical structure has led to its investigation as a potential therapeutic agent, as well as a tool for studying various biological processes.

科学的研究の応用

Protein Binding Studies

One application involves using fluorescent probes, such as N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, for studying the binding of compounds to proteins like bovine serum albumin. This approach allows for the sensitive and rapid determination of binding characteristics, which is crucial for understanding drug-protein interactions and the development of pharmaceutical compounds (H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971).

Drug Design and Synthesis

Sulfonamides, including those related to N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, are explored for constructing privileged scaffolds like dibenzo[b,f][1,4,5]oxathiazepine-5,5-dioxides. These scaffolds are significant in drug design, providing a new chemical space for the development of therapeutic agents (A. Sapegin, V. Panova, E. Reutskaya, A. V. Smirnov, M. Krasavin, 2016).

Antioxidant Activity

Research on sulfone/sulfonamide-linked bis compounds, including bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles), reveals their potential as antioxidant agents. This insight is crucial for the development of new antioxidants, which can mitigate oxidative stress and related diseases (A. Padmaja, Devanaboina Pedamalakondaiah, G. Sravya, G. M. Reddy, Malaka Venkateshwarulu Jyothi Kumar, 2014).

Membrane Technology

The creation of highly hydrophilic and fouling-resistant membranes through the cross-linking of sulfonated polyethersulfone with polyethylene glycol demonstrates the material science application of sulfonamides. These membranes show improved water permeability and antifouling properties, important for water treatment and purification processes (B. Tripathi, N. Dubey, M. Stamm, 2014).

Antimicrobial and Antiproliferative Agents

Sulfonamides, structurally related to this compound, have been shown to possess cytotoxic activity against various cancer cell lines, highlighting their potential in developing new chemotherapeutic agents. Their ability to inhibit specific enzymes like carbonic anhydrase IX is leveraged in targeting tumor-associated isozymes, offering a pathway for the treatment of cancers (S. Morsy, A. Badawi, Alessandro Cecchi, A. Scozzafava, C. Supuran, 2009).

特性

IUPAC Name |

N,N-bis(2-hydroxyethyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c18-8-6-17(7-9-19)23(21,22)13-5-4-12-14-10(13)2-1-3-11(14)15(20)16-12/h1-5,18-19H,6-9H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKNZBYYTZFNGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)N(CCO)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49645413 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-tert-butylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2732246.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethylbenzoate](/img/structure/B2732256.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2732260.png)

![N-[(5-chloropyrazin-2-yl)methyl]-3-(2-methylpropyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2732262.png)

![1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2732265.png)

![[3-Cyclohexyl-4-(trifluoromethyl)phenyl]methanol](/img/structure/B2732267.png)